![molecular formula C20H23N3O2S B283755 N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283755.png)
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, also known as Moroxydine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea is not fully understood. However, it is believed to work by inhibiting the replication of influenza viruses. This is achieved by binding to the viral hemagglutinin protein, which prevents the virus from entering host cells and replicating.
Biochemical and Physiological Effects:
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been shown to have antiviral properties, particularly against influenza viruses. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It also has low toxicity and is well-tolerated in animal studies. However, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea also has some limitations. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it difficult to obtain for some research projects.
Orientations Futures
There are several future directions for the study of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another potential direction is the study of the antiviral properties of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea against other viruses, such as coronaviruses. Additionally, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea could be studied for its potential use as a pesticide or corrosion inhibitor in various industries. Overall, the study of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-(4-morpholinylmethyl)phenylamine with 2-methylbenzoyl isothiocyanate. This reaction results in the formation of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea as a white solid. The purity of the compound can be improved using various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been widely used in scientific research for its unique properties. It has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its antiviral properties and its potential use in the treatment of influenza. In agriculture, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its potential use as a pesticide. In materials science, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its potential use as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C20H23N3O2S |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-15-4-2-3-5-18(15)19(24)22-20(26)21-17-8-6-16(7-9-17)14-23-10-12-25-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,24,26) |
Clé InChI |
XITVXUWKOJMYNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)
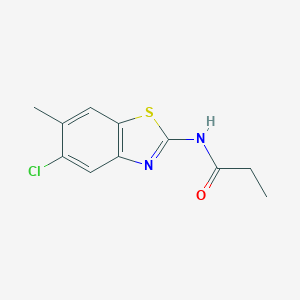
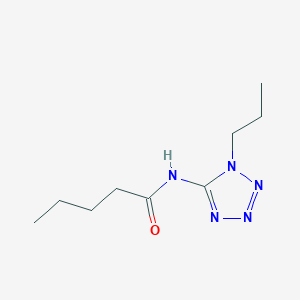
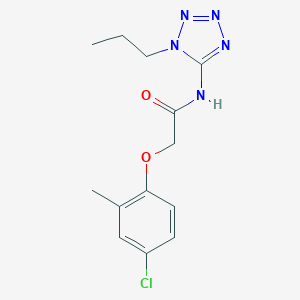
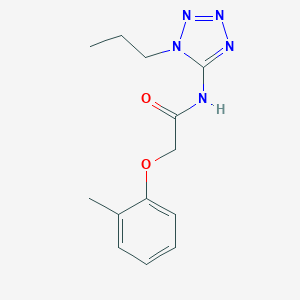
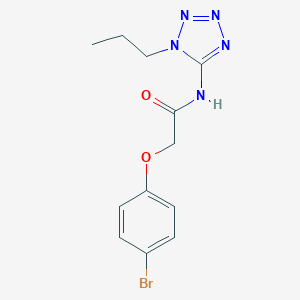
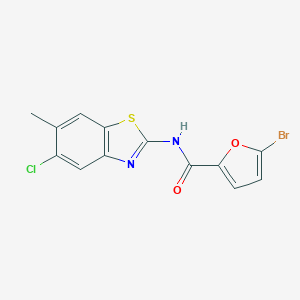
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-{[3-Bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283690.png)
![2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283694.png)
![2-({3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283696.png)
![2-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283697.png)
![2-({5-Bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283698.png)